2'-Fluoro-biphenyl-4-sulfonyl chloride
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Overview
Description
2’-Fluoro-biphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a biphenyl structure with a fluorine atom at the 2’ position and a sulfonyl chloride group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-biphenyl-4-sulfonyl chloride typically involves the sulfonation of 2’-fluorobiphenyl followed by chlorination. One common method includes the reaction of 2’-fluorobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, followed by treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of 2’-Fluoro-biphenyl-4-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonothioates.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2’-Fluoro-biphenyl-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2’-Fluoro-biphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the properties and functions of target molecules, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Biphenyl-4-sulfonyl chloride: Lacks the fluorine atom at the 2’ position, which can influence its reactivity and applications.
2-Fluorobenzenesulfonyl chloride: Contains a single benzene ring with a fluorine atom and a sulfonyl chloride group, differing in structure and reactivity.
Uniqueness: 2’-Fluoro-biphenyl-4-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the fluorine atom. The fluorine atom can influence the electronic properties and reactivity of the compound, making it distinct from other sulfonyl chlorides. This unique combination of structural features enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLJHIJTJRARGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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